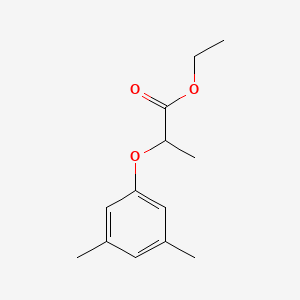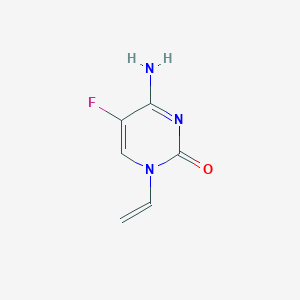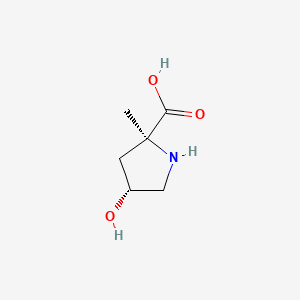![molecular formula C13H11BrN2O4S B12859210 6-[(4-bromophenyl)sulfonyl-methyl-amino]pyridine-2-carboxylic Acid CAS No. 7062-89-7](/img/structure/B12859210.png)
6-[(4-bromophenyl)sulfonyl-methyl-amino]pyridine-2-carboxylic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[(4-bromophenyl)sulfonyl-methyl-amino]pyridine-2-carboxylic acid is a complex organic compound characterized by the presence of a pyridine ring substituted with a carboxylic acid group and a sulfonyl-methyl-amino group attached to a bromophenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(4-bromophenyl)sulfonyl-methyl-amino]pyridine-2-carboxylic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes:
Coupling with Pyridine: The final step involves coupling the sulfonyl-methyl-amino bromophenyl intermediate with a pyridine-2-carboxylic acid derivative under conditions that facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and solvents.
Analyse Chemischer Reaktionen
Types of Reactions
6-[(4-bromophenyl)sulfonyl-methyl-amino]pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6-[(4-bromophenyl)sulfonyl-methyl-amino]pyridine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the development of advanced materials and as a catalyst in chemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-bromophenylsulfonyl-methyl-amino-pyridine-2-carboxylic acid
- 4-chlorophenylsulfonyl-methyl-amino-pyridine-2-carboxylic acid
- 4-fluorophenylsulfonyl-methyl-amino-pyridine-2-carboxylic acid
Uniqueness
6-[(4-bromophenyl)sulfonyl-methyl-amino]pyridine-2-carboxylic acid is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, enhancing the compound’s ability to interact with biological targets and potentially increasing its efficacy in various applications.
Eigenschaften
| 7062-89-7 | |
Molekularformel |
C13H11BrN2O4S |
Molekulargewicht |
371.21 g/mol |
IUPAC-Name |
6-[(4-bromophenyl)sulfonyl-methylamino]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C13H11BrN2O4S/c1-16(12-4-2-3-11(15-12)13(17)18)21(19,20)10-7-5-9(14)6-8-10/h2-8H,1H3,(H,17,18) |
InChI-Schlüssel |
IBQPQZNQYUYBCH-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C1=CC=CC(=N1)C(=O)O)S(=O)(=O)C2=CC=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4-Chlorobenzo[d]oxazol-2-yl)ethanone](/img/structure/B12859130.png)







![5-[4-(Dimethylamino)phenyl]-2-thiophenecarbaldehyde](/img/structure/B12859173.png)



